molecular formula C22H23FN6O2 B2807029 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide CAS No. 1251706-25-8

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

Cat. No. B2807029
CAS RN: 1251706-25-8
M. Wt: 422.464
InChI Key: MGPWYHDRTYWCDJ-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23FN6O2 and its molecular weight is 422.464. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding and Selectivity

Research on structurally related compounds, such as indoles substituted with fluorophenyl and piperidine groups, has shown significant selectivity and affinity for serotonin 5-HT2 receptors, indicating potential for use in neuropsychiatric disorder treatments. These compounds have been demonstrated to inhibit serotonin-induced responses in animal models, suggesting their utility in exploring therapeutic avenues for conditions like depression or anxiety (Andersen et al., 1992).

Antimicrobial Activity

A series of compounds including thiazole-aminopiperidine hybrids have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, highlighting the potential of such chemical structures in developing new antituberculosis agents. One compound exhibited significant in vitro activity, suggesting the value of exploring similar structures for antimicrobial properties (Jeankumar et al., 2013).

Radioligand Development for PET Imaging

Compounds with fluoropyridinyl and piperazinyl groups have been investigated as radioligands for PET imaging, specifically targeting serotonin 5-HT1A receptors. Such research underscores the importance of these structures in developing diagnostic tools for neuropsychiatric disorders, providing a basis for the potential application of the compound in similar diagnostic contexts (García et al., 2014).

Enzyme Inhibition for Cancer Treatment

Derivatives of piperidine and pyridazine have been explored as kinase inhibitors, with specific focus on Aurora A kinase, a target in cancer therapy. Such studies demonstrate the compound's potential application in cancer research, particularly in the design of inhibitors that can suppress tumor growth and proliferation (ヘンリー,ジェームズ, 2006).

Structural Analysis for Drug Design

The crystal structures of related compounds have been solved, offering insights into the molecular configurations that are crucial for biological activity. Such structural analyses are foundational in drug design, suggesting that detailed examination of the compound could yield valuable information for developing new therapeutics (Georges et al., 1989).

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O2/c23-18-5-3-16(4-6-18)19-7-8-20(27-26-19)28-13-9-17(10-14-28)22(31)24-12-15-29-21(30)2-1-11-25-29/h1-8,11,17H,9-10,12-15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPWYHDRTYWCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C(=O)C=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide

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